2-Nitro-4-(trifluoromethyl)phenylhydrazine

Description

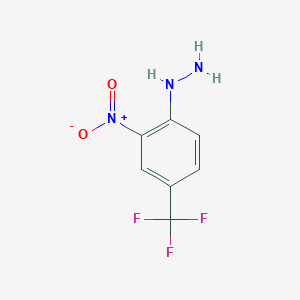

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBJSMUUWDXKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397130 | |

| Record name | 2-nitro-4-(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-50-4 | |

| Record name | 2-nitro-4-(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylhydrazine: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)phenylhydrazine, identified by the CAS number 1513-50-4 , is a highly functionalized aromatic hydrazine derivative of significant interest in synthetic organic chemistry and drug discovery.[1] Its unique molecular architecture, featuring both a strongly electron-withdrawing nitro group and a trifluoromethyl group, imparts distinct reactivity and makes it a valuable building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, its critical application in the construction of indole scaffolds, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1513-50-4 | [1] |

| Molecular Formula | C₇H₆F₃N₃O₂ | [1] |

| Molecular Weight | 221.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | WJBJSMUUWDXKBR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])NN | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding aniline derivative, 2-nitro-4-(trifluoromethyl)aniline. The overall synthetic pathway involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.

References

2-Nitro-4-(trifluoromethyl)phenylhydrazine molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and applications of this compound. This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structural arrangement, featuring two potent electron-withdrawing groups on a phenylhydrazine scaffold, imparts distinct chemical reactivity and makes it a valuable building block for modern drug discovery and material science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction and Overview

This compound is an aromatic organic compound featuring a phenylhydrazine core substituted with a nitro group and a trifluoromethyl group. Its strategic importance lies in its function as a versatile precursor for synthesizing a wide array of heterocyclic compounds, such as indoles and pyrazoles, which are prevalent scaffolds in many biologically active molecules. The presence of the trifluoromethyl moiety is particularly significant, as this group is known to enhance key drug properties like metabolic stability, lipophilicity, and binding affinity.

Table 1: Core Chemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃N₃O₂ | [1][2] |

| Molecular Weight | 221.14 g/mol | [1][3] |

| CAS Number | 1513-50-4 | [1] |

| Appearance | Orange Solid Crystalline | [4] |

| Melting Point | 64 - 67 °C | [4] |

| Purity | Typically ≥95.0% | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])NN | [1][2] |

| InChI Key | WJBJSMUUWDXKBR-UHFFFAOYSA-N | [1][3] |

Detailed Molecular Structure Analysis

The structure of this compound is defined by the interplay of its constituent functional groups, which dictates its chemical behavior and reactivity.

Aromatic Core and Substituent Effects

The molecule is built upon a benzene ring, making it an aromatic hydrazine. The substituents are positioned as follows:

-

Hydrazine Group (-NHNH₂): Located at position 1, this is the primary functional group that defines the compound as a hydrazine derivative. It is a key site for reactions such as condensation and cyclization.

-

Nitro Group (-NO₂): Positioned at C2 (ortho to the hydrazine), this is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and significantly lowers the basicity of the hydrazine nitrogens.

-

Trifluoromethyl Group (-CF₃): Found at C4 (para to the hydrazine), this is another strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I) due to the high electronegativity of the three fluorine atoms.

The combined electron-withdrawing nature of the nitro and trifluoromethyl groups renders the phenyl ring highly electron-deficient. This electronic profile is crucial for its utility in specific synthetic transformations.

Three-Dimensional Conformation and Stereochemistry

While the benzene ring is planar, the molecule as a whole is not. The nitrogen atoms of the hydrazine moiety are sp³-hybridized, leading to a non-planar geometry around them. Steric hindrance between the bulky ortho-nitro group and the hydrazine group can restrict free rotation, influencing the molecule's preferred conformation in solution and in the solid state.

Molecular Visualization

The 2D structure of the molecule highlights the arrangement of its functional groups.

References

An In-Depth Technical Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

This compound is a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. Its unique trifluoromethyl and nitro substitutions on the phenyl ring make it a valuable precursor for creating novel molecules with specific biological activities or material properties. The nitro group, for instance, is a key feature in many anticancer, antitubercular, and antiparasitic agents.[1] This guide provides a comprehensive overview of the primary synthesis pathway for this important compound, detailing the underlying mechanisms, experimental protocols, and critical safety considerations. Phenylhydrazines, in general, are instrumental in the preparation of indoles via the Fischer indole synthesis, which are foundational structures in numerous dyes and pharmaceuticals.[2]

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process commencing from 2-nitro-4-(trifluoromethyl)aniline. This pathway involves:

-

Diazotization: The conversion of the primary aromatic amine (2-nitro-4-(trifluoromethyl)aniline) into a diazonium salt.

-

Reduction: The subsequent reduction of the diazonium salt to the desired phenylhydrazine.

Caption: Overall synthesis pathway for this compound.

Part 1: Diazotization of 2-Nitro-4-(trifluoromethyl)aniline

The initial step in the synthesis is the diazotization of 2-nitro-4-(trifluoromethyl)aniline. This reaction converts the primary amino group into a diazonium group (-N₂⁺), which is an excellent leaving group, facilitating the subsequent reduction.[3]

Reaction Mechanism

The diazotization reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][5] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[6] The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.[5][6]

Caption: Mechanism of diazotization of an aromatic amine.

Experimental Protocol: Diazotization

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-nitro-4-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

-

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.[7]

-

Nitrite Addition: Prepare a solution of sodium nitrite in water and cool it to 0-5 °C. Add this solution dropwise to the aniline solution while maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.[8]

-

Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid) and can be quenched by the addition of a small amount of urea or sulfamic acid.[8][9]

Part 2: Reduction of the Diazonium Salt

The second and final step is the reduction of the 2-nitro-4-(trifluoromethyl)benzenediazonium salt to this compound. Several reducing agents can be employed for this transformation, each with its own advantages and disadvantages.

Common Reducing Agents and Their Mechanisms

| Reducing Agent | Mechanism and Key Considerations |

| Sodium Sulfite (Na₂SO₃) | This is a widely used and cost-effective method. The reaction proceeds through the formation of a diazosulfonate intermediate, which is then further reduced and hydrolyzed to the hydrazine.[10][11] The pH of the reaction medium is a critical parameter to control.[12] |

| Stannous Chloride (SnCl₂) | A powerful reducing agent that provides good yields. The reaction is typically carried out in a highly acidic medium, such as concentrated hydrochloric acid.[13] A significant drawback is the generation of tin-containing waste, which presents environmental concerns. |

| Sodium Dithionite (Na₂S₂O₄) | An inexpensive and safe alternative to stannous chloride that can be used for the reduction of aromatic nitro and diazonium compounds.[14][15] |

| Triphenylphosphine (PPh₃) | This reagent offers a metal-free reduction pathway. The diazonium salt reacts with triphenylphosphine to form a phosphonium salt intermediate, which is then hydrolyzed under acidic conditions to yield the aryl hydrazine.[16] |

| Ascorbic Acid (Vitamin C) | A "green" and heavy-metal-free reducing agent. The reaction is performed in an aqueous medium, making it an environmentally friendly option.[17] |

Experimental Protocol: Reduction with Sodium Sulfite

-

Preparation of Reducing Solution: In a separate flask, prepare a solution of sodium sulfite in water. Cool this solution in an ice bath.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Part 1 to the sodium sulfite solution. The temperature should be carefully controlled and maintained below 10 °C during the addition.

-

Reduction and Hydrolysis: After the addition is complete, the reaction mixture is typically stirred for a period at a controlled temperature to ensure the complete formation of the intermediate. Subsequently, the mixture is acidified (e.g., with hydrochloric acid) and heated to hydrolyze the intermediate and form the phenylhydrazine hydrochloride salt.[18]

-

Isolation and Purification: The precipitated this compound hydrochloride is collected by filtration, washed with a small amount of cold water, and dried. The free base can be obtained by treating the hydrochloride salt with a base, followed by extraction with an organic solvent and subsequent purification, for instance, by column chromatography.[19]

Safety Considerations: Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[7] Therefore, it is imperative to adhere to strict safety protocols:

-

In-situ Use: Diazonium salts should be prepared and used in-situ without isolation whenever possible.[3]

-

Temperature Control: Maintain low temperatures (typically 0-5 °C) throughout the diazotization reaction and subsequent handling of the diazonium salt solution.[7][20]

-

Avoid Friction and Shock: Do not subject solid diazonium salts to friction or shock.[7] Use plastic or rubber spatulas instead of metal ones.[20]

-

Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid the presence of excess nitrous acid, which can contribute to instability.[9][20]

-

Quenching: Any unreacted diazonium salt should be quenched before workup or disposal. Common quenching agents include urea and sulfamic acid.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[2][21] Work in a well-ventilated fume hood.[2]

Applications in Drug Discovery and Beyond

This compound is a valuable intermediate in the synthesis of various biologically active molecules. For instance, hydrazones derived from trifluoromethyl-substituted benzohydrazides have shown potential as inhibitors of acetyl- and butyrylcholinesterase, which are relevant targets in the treatment of Alzheimer's disease.[22] Furthermore, phenylhydrazines are key precursors in the Fischer indole synthesis, a fundamental reaction for constructing the indole scaffold found in a vast number of pharmaceuticals. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, making this particular phenylhydrazine an attractive starting material for drug discovery programs.[22] Beyond pharmaceuticals, this compound can be used in the synthesis of dyes and other specialized organic materials.

References

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN101157635A - Method for preparing 2-nitro phenylhydrazine - Google Patents [patents.google.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. 2-Nitrophenylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 20. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 21. fishersci.com [fishersci.com]

- 22. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Nitro-4-(trifluoromethyl)phenylhydrazine: Unveiling Molecular Structure and Purity

This in-depth technical guide provides a comprehensive analysis of the spectral data for the key chemical intermediate, 2-Nitro-4-(trifluoromethyl)phenylhydrazine. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a thorough understanding of its spectroscopic characteristics for identification, purity assessment, and quality control. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule.

Introduction

This compound is a vital building block in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of various heterocyclic compounds with potential biological activities. Its molecular structure, featuring a nitro group and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that can be effectively probed by various spectroscopic techniques. Accurate interpretation of its spectral data is paramount for confirming its identity and ensuring the purity of starting materials in complex synthetic pathways.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The strategic placement of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, along with the electron-donating hydrazine (-NHNH₂) moiety, creates a distinct electronic environment that governs its reactivity and is reflected in its spectroscopic signatures.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the hydrazine protons. Commercially available ¹H NMR data for this compound was acquired in DMSO-d₆ on a 500 MHz spectrometer[1][2].

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | d | 1H | Ar-H (ortho to NO₂) |

| ~7.5-7.8 | dd | 1H | Ar-H (ortho to CF₃) |

| ~7.0-7.3 | d | 1H | Ar-H (meta to both) |

| ~9.0-9.5 | s (broad) | 1H | -NH- |

| ~4.5-5.0 | s (broad) | 2H | -NH₂ |

Interpretation and Causality:

-

Aromatic Protons: The electron-withdrawing nature of the nitro and trifluoromethyl groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The proton ortho to the strongly withdrawing nitro group is expected to be the most deshielded. The coupling patterns (doublet, doublet of doublets) arise from spin-spin coupling with neighboring protons.

-

Hydrazine Protons: The chemical shifts of the -NH and -NH₂ protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad signals due to quadrupole broadening and chemical exchange. In a polar aprotic solvent like DMSO-d₆, hydrogen bonding can lead to a downfield shift.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-NO₂ |

| ~140-145 | C-NHNH₂ |

| ~120-135 | C-CF₃ (quartet due to C-F coupling) |

| ~115-130 | Aromatic CH carbons |

| ~120-125 | CF₃ (quartet, ¹JCF ≈ 270-280 Hz) |

Interpretation and Causality:

-

Substituted Carbons: The carbons directly attached to the electron-withdrawing nitro and hydrazine groups will be significantly deshielded. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Aromatic CH Carbons: The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, N-O, and C-F vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 | N-H stretch | Hydrazine (-NHNH₂) |

| 1500-1550 and 1300-1350 | Asymmetric and symmetric N-O stretch | Nitro (-NO₂) |

| 1100-1300 | C-F stretch | Trifluoromethyl (-CF₃) |

| 1600-1620 | C=C stretch | Aromatic ring |

| 3000-3100 | C-H stretch | Aromatic C-H |

Interpretation and Causality:

-

Hydrazine Group: The N-H stretching vibrations of the hydrazine group are expected in the 3300-3400 cm⁻¹ region. The presence of two bands in this region would be indicative of the primary amine (-NH₂).

-

Nitro Group: The strong electron-withdrawing nitro group exhibits characteristic asymmetric and symmetric stretching vibrations. These are typically strong and sharp absorptions.

-

Trifluoromethyl Group: The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorption bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. A GC-MS spectrum for this compound is available[5].

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 221 | Molecular ion (M⁺) |

| 204 | [M-NH₃]⁺ |

| 175 | [M-NO₂]⁺ |

| 152 | [M-CF₃-H]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak at m/z 221 corresponds to the molecular weight of the compound (C₇H₆F₃N₃O₂).

-

Fragmentation Pattern: The fragmentation pattern will be dictated by the relative stability of the resulting fragments. Common fragmentation pathways include the loss of small neutral molecules like ammonia (-NH₃) and nitrogen dioxide (-NO₂), as well as the loss of the trifluoromethyl radical (-CF₃). The presence of these fragment ions provides strong evidence for the assigned structure.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Data Acquisition

Caption: General workflow for NMR data acquisition.

IR Data Acquisition (ATR)

Caption: General workflow for ATR-IR data acquisition.

MS Data Acquisition (GC-MS)

Caption: General workflow for GC-MS data acquisition.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. This guide has outlined the expected spectral features and provided a rationale for their interpretation based on the compound's molecular structure. By following standardized experimental protocols and understanding the principles behind these spectroscopic techniques, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their synthetic endeavors.

References

A Technical Guide to the Safe Handling of 2-Nitro-4-(trifluoromethyl)phenylhydrazine for Research and Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 2-Nitro-4-(trifluoromethyl)phenylhydrazine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a deep, actionable understanding of the risks involved. By integrating established safety data with practical, field-proven insights, this whitepaper aims to create a self-validating system of safety for all personnel working with this compound.

Compound Profile and Physicochemical Properties

This compound is a substituted phenylhydrazine derivative. The presence of the nitro (-NO2) and trifluoromethyl (-CF3) groups significantly influences its reactivity and toxicological profile. These electron-withdrawing groups make the compound a valuable intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[1][2] However, the hydrazine moiety and the aromatic nitro group also confer significant health hazards that necessitate stringent handling protocols.

| Property | Value | Source(s) |

| CAS Number | 1513-50-4 | [3] |

| Molecular Formula | C₇H₆F₃N₃O₂ | [3] |

| Molecular Weight | 221.14 g/mol | [3] |

| Physical State | Solid, Crystalline | [4] |

| Appearance | Orange | [4] |

| Melting Point | 64 - 67 °C | [4] |

Hazard Identification and GHS Classification

Understanding the specific hazards is the cornerstone of safe laboratory practice. This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Furthermore, the broader class of hydrazines and aromatic nitro compounds carries inherent risks, including potential carcinogenicity and reactivity.[5][6]

| Hazard Class | Category | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | H312 |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | H331 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |

Source: GHS classifications are based on data for this compound and closely related analogs.[3][4][7]

Expert Insight: The primary routes of exposure are inhalation of dust, dermal contact, and ingestion.[8] The toxicity profile indicates that even single exposures can cause significant irritation to the respiratory system and damage upon absorption through the skin.[3][4] Chronic exposure to related hydrazine compounds has been linked to damage to the liver, kidneys, blood, and nervous system, and they are often treated as suspected carcinogens.[6][8][9]

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management follows the hierarchy of controls, prioritizing systemic solutions over reliance on personal protective equipment alone.

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls (First Line of Defense)

The primary method for controlling exposure is to physically isolate the researcher from the chemical.

-

Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[5][10][11] This is non-negotiable, as it directly addresses the significant inhalation hazard.

-

Safety Shower and Eyewash Station: An approved and recently tested emergency eyewash and safety shower must be immediately accessible in the work area.[8][10] Proximity is critical for mitigating accidental exposures effectively.

-

Glove Box: For handling larger quantities or for procedures with a high potential for aerosolization, the use of a glove box under an inert atmosphere should be considered to provide an even higher level of containment.[8]

Administrative Controls (Procedural Safeguards)

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for working with this compound must be written and approved. All personnel must read the SOP and document their training.[5]

-

Training: Personnel must be trained on the specific hazards of this compound, the contents of this guide, the location and use of safety equipment, and emergency procedures before beginning any work.[10][12]

-

Restricted Access: The areas where this compound is used and stored should be clearly marked with hazard signage, and access should be limited to authorized and trained personnel.

-

Do Not Work Alone: A "buddy system" should be enforced. Never work with highly hazardous materials like this one when you are alone in the laboratory.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are generally recommended for incidental contact, but it is crucial to consult the glove manufacturer's resistance guide for suitability with substituted hydrazines.[5][8] Always inspect gloves before use and replace them immediately if they are contaminated or damaged.

-

Eye and Face Protection: At a minimum, chemical splash goggles meeting ANSI Z87.1 standards are required.[10] When there is a significant risk of splashing, a face shield should be worn over the safety goggles.[5]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory to prevent skin contact.[8][10]

Standard Operating Procedures for Handling and Storage

Adherence to methodical procedures is essential for minimizing risk during routine laboratory operations.

Safe Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items. Confirm the locations of the nearest eyewash station, safety shower, and spill kit. Don all required PPE.

-

Weighing and Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., chemical-absorbent liner) inside the fume hood to contain any minor spills. Use spark-proof tools if transferring large quantities of any flammable solvent.[8]

-

Container Management: Keep containers of this compound tightly closed when not in use.[8] When transferring, do so carefully to avoid generating dust or splashing.

-

Post-Handling: After handling, decontaminate the work surface and any equipment used. Carefully remove gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[5][11]

Storage Requirements

Improper storage is a common source of laboratory incidents. This compound must be stored with careful consideration of its reactivity and toxicity.

-

Location: Store in a cool, dry, dark, and well-ventilated area designated for toxic and reactive chemicals.[10]

-

Segregation: Isolate from incompatible materials, particularly strong oxidizing agents, acids, and moisture.[6][8][11]

-

Security: The storage location should be locked or otherwise secured to prevent access by unauthorized personnel.[3]

-

Container Integrity: Ensure containers are in good condition, properly sealed, and clearly labeled with the full chemical name and appropriate hazard warnings.[10]

Emergency Response Protocols

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected area with copious amounts of water for at least 15 minutes, using the safety shower if the exposure is extensive.[8][13] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[8][13] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration (avoid mouth-to-mouth resuscitation) and oxygen if available.[8][14] Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spills and Leaks

The response to a spill depends critically on its size and location.

Caption: Decision workflow for responding to a chemical spill.

-

Minor Spill (Inside a Fume Hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[15]

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

-

Wipe down the spill area with a suitable decontaminating solution, followed by soap and water.

-

Package all contaminated materials (gloves, wipes, etc.) as hazardous waste.

-

-

Major Spill (Outside a Fume Hood or a Large Volume):

-

Evacuate the laboratory immediately.[10]

-

Alert others to evacuate and close the laboratory doors.

-

If the spill is flammable, turn off all ignition sources if it is safe to do so.[8]

-

Contact your institution's Environmental Health & Safety (EH&S) department and/or emergency services.[5][13]

-

Do not attempt to clean up the spill yourself. Await the arrival of a trained hazardous materials response team.

-

Waste Disposal

Chemical waste from this compound must be handled as hazardous waste.

-

Segregation: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Disposal: Never dispose of this chemical down the drain.[6] All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[16] This typically involves incineration at a licensed facility.

References

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. actylislab.com [actylislab.com]

- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 11. fishersci.com [fishersci.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. nj.gov [nj.gov]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive analysis of the potential mechanisms of action for the synthetic compound 2-Nitro-4-(trifluoromethyl)phenylhydrazine. While direct, conclusive studies on its specific biological targets remain to be fully elucidated, this document synthesizes existing knowledge on the bioactivity of its constituent functional groups—the phenylhydrazine core, the nitro group, and the trifluoromethyl moiety—to propose several plausible mechanistic pathways. By examining the established activities of structurally related molecules, this guide provides a foundational framework for researchers and drug development professionals to design and execute targeted investigations into the therapeutic and toxicological profile of this compound. The proposed mechanisms include cyclooxygenase (COX) inhibition, radical-mediated cellular damage, covalent enzyme inactivation, and interference with key neurological enzymes. Detailed experimental workflows are presented to systematically test these hypotheses and pave the way for a definitive understanding of its molecular interactions.

Introduction and Physicochemical Properties

This compound is a substituted aromatic hydrazine with the molecular formula C₇H₆F₃N₃O₂. The strategic placement of a nitro group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring significantly influences its electronic properties and, consequently, its potential biological activity. The hydrazine functional group is a known nucleophile and a precursor to reactive radical species, while the nitro and trifluoromethyl groups are strong electron-withdrawing moieties that can modulate the reactivity of the entire molecule and its interactions with biological targets.

| Property | Value | Source |

| CAS Number | 1513-50-4 | [1] |

| Molecular Weight | 221.14 g/mol | [1] |

| Molecular Formula | C₇H₆F₃N₃O₂ | [1] |

| Predicted pKa | 2.90 ± 0.27 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 83.9 Ų | [1] |

Proposed Mechanisms of Action

The unique combination of functional groups in this compound suggests several potential, non-mutually exclusive mechanisms of action. These are based on the known biological activities of phenylhydrazine and its derivatives, as well as compounds containing nitro and trifluoromethyl groups.

Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Inhibition

A plausible mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, a characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). The structurally related compound, 2-nitrophenylhydrazine, has been reported to exhibit anti-inflammatory properties consistent with NSAID activity[2]. The primary mechanism of NSAIDs is the inhibition of prostaglandin synthesis[2]. Prostaglandins are lipid signaling molecules involved in inflammation, pain, and fever[2]. By blocking the active site of COX enzymes, this compound could prevent the conversion of arachidonic acid to prostaglandins, thereby exerting anti-inflammatory effects.

Caption: Proposed inhibition of prostaglandin synthesis by this compound.

Generation of Reactive Radicals

Hydrazine derivatives are known to act as precursors for C-centered radicals, and this reactivity is implicated in the mechanism of action of some hydrazide drugs like isoniazid[3]. Phenylhydrazine itself can undergo oxidation to form aryl radicals[4]. These highly reactive species can then interact with and damage a wide range of biological macromolecules, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and cytotoxicity. The electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring of this compound could influence the stability and reactivity of the generated radicals.

Caption: Putative mechanism of radical-mediated cellular damage.

Covalent Enzyme Inhibition via the Nitro Group

Recent studies have highlighted the ability of the nitro group to act as a "masked electrophile" for covalent enzyme inhibition. This mechanism involves the activation of the nitro group to its nitronic acid tautomer within the enzyme's active site, followed by a nucleophilic attack from a nearby residue, such as cysteine, to form a stable covalent adduct. This irreversible inhibition could be highly specific, depending on the architecture of the target enzyme's active site. The presence of the nitro group in this compound makes this a viable, yet unexplored, potential mechanism of action.

Caption: Hypothetical covalent inhibition of a target enzyme.

Inhibition of Neurologically Active Enzymes

Derivatives of phenylhydrazine have been shown to inhibit key enzymes in the nervous system. For instance, phenylhydrazine is an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine[5]. Furthermore, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine[6]. Given these precedents, it is conceivable that this compound could exhibit inhibitory activity against one or more of these neurologically important enzymes.

Biological Activities of Related Phenylhydrazine Derivatives

| Compound/Derivative Class | Biological Activity | Target/Mechanism | Source |

| 2-Nitrophenylhydrazine | Anti-inflammatory | Putative NSAID activity (COX inhibition) | [2] |

| Phenylhydrazine | Hematotoxicity | Induces hemolytic anemia | [4] |

| Phenylhydrazine | Enzyme Inhibition | Irreversible inhibitor of monoamine oxidase | [5] |

| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Enzyme Inhibition | Inhibition of acetylcholinesterase and butyrylcholinesterase | [6] |

| Isoniazid (a hydrazide) | Antitubercular | Generation of reactive acyl radicals | [3] |

| Various Phenylhydrazine Derivatives | Pesticidal | Insecticidal, acaricidal, and nematicidal activity | [7][8] |

Proposed Experimental Workflow to Elucidate the Mechanism of Action

To systematically investigate the potential mechanisms of action of this compound, the following experimental workflow is proposed. This workflow is designed to progress from broad, high-throughput screening to more focused, mechanism-based assays.

Caption: A systematic workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

Phase 1: Broad Spectrum Screening

-

Cell-Based Assays:

-

Culture relevant cell lines (e.g., macrophages for inflammation, neuronal cells for neuroactivity).

-

Treat cells with a concentration range of this compound.

-

Measure relevant phenotypic endpoints, such as cell viability (MTT assay), inflammatory cytokine release (ELISA), or neurotransmitter levels (HPLC).

-

-

Enzyme Inhibition Assays:

-

Utilize commercially available assay kits for key enzyme targets (e.g., COX-1/2, MAO-A/B, AChE, BuChE).

-

Perform initial screens at a single high concentration of the compound.

-

Follow up with dose-response curves for any observed inhibition to determine IC50 values.

-

Phase 2: Target Identification (for novel activities)

-

Affinity Chromatography:

-

Immobilize this compound on a solid support.

-

Incubate the affinity matrix with a cell lysate.

-

Elute bound proteins and identify them using mass spectrometry.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells or cell lysates with the compound.

-

Heat the samples across a range of temperatures.

-

Analyze protein aggregation by Western blot or mass spectrometry to identify proteins stabilized by compound binding.

-

Phase 3: Mechanism of Action Studies

-

Enzyme Kinetics:

-

For confirmed enzyme targets, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).

-

For time-dependent inhibition, determine the inactivation rate constants (k_inact and K_I).

-

-

Covalent Binding Studies:

-

Incubate the target protein with the compound.

-

Analyze the protein by mass spectrometry to identify any covalent modifications and map the binding site.

-

-

Electron Spin Resonance (ESR) Spectroscopy:

-

In the presence of a spin trap, incubate the compound under conditions that may promote oxidation (e.g., with a peroxidase and hydrogen peroxide).

-

Use ESR to detect the formation of any radical species.

-

Conclusion

This compound is a compound with significant potential for biological activity due to its unique chemical architecture. While its precise mechanism of action is not yet established, this guide has outlined several scientifically plausible pathways based on the known reactivity of its functional groups and the activities of related molecules. The proposed mechanisms—COX inhibition, radical generation, covalent enzyme modification, and neurological enzyme inhibition—provide a solid foundation for future research. The experimental workflow detailed herein offers a systematic and robust approach for researchers to definitively elucidate the molecular targets and mechanisms of action of this compound, which will be crucial for assessing its potential as a therapeutic agent or understanding its toxicological profile.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5367093A - Insecticidal phenylhydrazine derivatives - Google Patents [patents.google.com]

- 8. US6278022B1 - Process for the preparation of insecticidal phenylhydrazine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylhydrazine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Nitro-4-(trifluoromethyl)phenylhydrazine is a substituted phenylhydrazine derivative of significant interest to researchers and professionals in drug development. Its unique molecular architecture, featuring both a nitro group and a trifluoromethyl group, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, particularly pyrazoles.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[1][2][3][4][5] Its high electronegativity and lipophilicity can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][4] The nitro group, a strong electron-withdrawing group, further modulates the reactivity of the phenyl ring and the hydrazine moiety. This technical guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a focus on its practical utility in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1513-50-4 | [6] |

| Molecular Formula | C₇H₆F₃N₃O₂ | [6] |

| Molecular Weight | 221.14 g/mol | [6] |

| Appearance | Orange-red crystalline solid (typical for nitrophenylhydrazines) | [7] |

| Predicted pKa | 2.90 ± 0.27 | [6] |

| Solubility | Sparingly soluble in water, soluble in ethanol, ether, and benzene. | [8][9] |

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic region will display a complex splitting pattern due to the substitution on the phenyl ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups. Representative spectra for similar compounds can be found in publicly available databases.[10][11]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group exhibiting a quartet due to C-F coupling.

-

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazine group (around 3300 cm⁻¹), the aromatic C-H stretching, and the strong asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 and 1340 cm⁻¹).[12][13][14]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 221. The fragmentation pattern is expected to involve the loss of the nitro group (NO₂) and other characteristic fragments. The fragmentation of nitrophenylhydrazines has been studied and provides a basis for interpreting the spectrum.[15][16][17][18][19][20]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically proceeds through a multi-step sequence starting from a readily available trifluoromethylated aniline derivative. The general strategy involves nitration, followed by diazotization and subsequent reduction of the diazonium salt to the corresponding hydrazine.

Detailed Experimental Protocol:

This protocol is based on established methods for the synthesis of substituted phenylhydrazines.[21][22][23][24]

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

-

Reaction Setup: In a high-pressure reactor, place 4-chloro-3-nitrobenzotrifluoride.

-

Ammonolysis: Add an excess of aqueous ammonia and a catalytic amount of a copper catalyst (e.g., copper(I) chloride).

-

Heating: Heat the sealed reactor to a temperature between 80°C and 150°C.

-

Workup: After the reaction is complete (monitored by TLC or GC), cool the reactor, and carefully vent the ammonia. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Nitro-4-(trifluoromethyl)aniline.

Step 2: Diazotization of 2-Nitro-4-(trifluoromethyl)aniline

-

Dissolution: Dissolve the 2-Nitro-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the solution to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[25][26]

Step 3: Reduction to this compound

-

Reducing Agent: In a separate flask, prepare a solution of a reducing agent such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) in water or dilute acid.

-

Addition: Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a low temperature.

-

Isolation: The resulting this compound may precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[27]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its functional groups. The hydrazine moiety is a potent nucleophile, while the aromatic ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nitro and trifluoromethyl groups.

Formation of Hydrazones

A cornerstone reaction of phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones. This reaction is typically carried out in an acidic or alcoholic medium.

This reaction is highly reliable and proceeds with a wide range of carbonyl compounds. The resulting hydrazones are often stable, crystalline solids, which aids in their purification.

Synthesis of Pyrazoles: The Knorr Pyrazole Synthesis

Phenylhydrazones derived from 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls can undergo intramolecular cyclization to form pyrazoles, a reaction known as the Knorr pyrazole synthesis. Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.

Case Study: Synthesis of Celecoxib Analogues

Celecoxib, a selective COX-2 inhibitor, is a prominent example of a drug containing a trifluoromethyl-substituted pyrazole core.[4][7][28][29][30] While the synthesis of Celecoxib itself uses a different substituted phenylhydrazine, the underlying chemistry provides a blueprint for the application of this compound in constructing similar bioactive molecules.

Experimental Protocol for Pyrazole Synthesis:

-

Hydrazone Formation: React this compound with a 1,3-dicarbonyl compound (e.g., a trifluoromethyl-β-diketone) in a suitable solvent like ethanol with a catalytic amount of acid (e.g., acetic acid).

-

Cyclization: Heat the reaction mixture to reflux to promote cyclization and dehydration.

-

Workup and Purification: After the reaction is complete, cool the mixture and isolate the pyrazole product by filtration or extraction. Purify by recrystallization or column chromatography.

The presence of the nitro group on the phenylhydrazine can influence the regioselectivity of the pyrazole formation, a critical aspect in the synthesis of specific isomers.

Role in Drug Discovery and Development

The structural motifs accessible from this compound are of high value in drug discovery.

-

Scaffold for Bioactive Molecules: Trifluoromethyl-substituted pyrazoles have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][5][31]

-

Modulation of Pharmacokinetic Properties: The trifluoromethyl group can improve the metabolic stability of drug candidates by blocking sites of oxidative metabolism. Its lipophilicity can also enhance cell membrane permeability and bioavailability.[2][4]

-

Fine-Tuning of Potency and Selectivity: The electronic properties of the trifluoromethyl and nitro groups can influence the binding of the final molecule to its biological target, allowing for the fine-tuning of potency and selectivity.

Safety and Handling

Substituted phenylhydrazines, particularly those with nitro groups, should be handled with care.

-

Toxicity: Phenylhydrazine and its derivatives are known to be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[6]

-

Handling Precautions: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a nucleophilic hydrazine moiety and an electron-deficient aromatic ring, substituted with both nitro and trifluoromethyl groups, allows for the efficient construction of complex heterocyclic scaffolds with desirable pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics.

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 9. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Nitrophenylhydrazine(3034-19-3) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uni-saarland.de [uni-saarland.de]

- 21. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 22. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 23. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 26. pubs.acs.org [pubs.acs.org]

- 27. US4101542A - Process for the selective destruction, by reduction, of p-coupled products of the 1-naphthol series - Google Patents [patents.google.com]

- 28. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 31. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

This guide provides a comprehensive technical overview of 2-Nitro-4-(trifluoromethyl)phenylhydrazine, a significant fluorinated aromatic hydrazine derivative. Intended for researchers, scientists, and professionals in drug development, this document details the established synthetic routes, purification protocols, and in-depth characterization methodologies. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Fluorinated Hydrazines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, in particular, is a key bioisostere utilized in drug design to enhance efficacy and pharmacokinetic profiles. Phenylhydrazine and its derivatives are versatile building blocks in organic synthesis, most notably in the Fischer indole synthesis, which is fundamental to the creation of a wide array of pharmaceuticals and dyes[1].

The compound this compound combines the advantageous properties of the trifluoromethyl group with the reactive potential of the hydrazine and nitro functionalities. This unique combination makes it a valuable intermediate for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide will focus on the laboratory-scale creation and validation of this compound, providing a foundational understanding for its application in further research and development.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a classical diazotization and reduction sequence, a cornerstone of aromatic chemistry. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Overall Synthetic Workflow

The synthesis initiates with the diazotization of 2-nitro-4-(trifluoromethyl)aniline, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Nitro-4-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium sulfite (Na₂SO₃) or Stannous chloride (SnCl₂)

-

Sodium hydroxide (NaOH)

-

Benzene or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Step 1: Diazotization of 2-Nitro-4-(trifluoromethyl)aniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Nitro-4-(trifluoromethyl)aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. The rate of addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the 2-Nitro-4-(trifluoromethyl)benzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of the reducing agent. Sodium sulfite is a common choice, though stannous chloride can also be employed[2].

-

Cool the reducing solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred reducing solution. This step is exothermic and requires vigilant temperature control to avoid side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

-

Basify the reaction mixture with a concentrated solution of sodium hydroxide to precipitate the crude this compound.

-

Extract the product into a suitable organic solvent, such as benzene or ethyl acetate. Perform multiple extractions to maximize the yield.

-

Combine the organic extracts and wash them with brine to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N₃O₂ | [3][4] |

| Molecular Weight | 221.14 g/mol | [3][5] |

| Appearance | Solid | [6] |

| CAS Number | 1513-50-4 | [3][6] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The spectrum of this compound in DMSO-d₆ would show characteristic signals for the aromatic protons and the hydrazine protons[5].

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass is determined to be 221.041211 g/mol [5]. GC-MS analysis can also be used to assess purity[7].

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a key intermediate in the synthesis of various biologically active molecules. Phenylhydrazines are precursors to indoles, pyrazoles, and other heterocyclic systems that form the core of many pharmaceuticals[1][8]. The presence of the nitro and trifluoromethyl groups can be exploited to modulate the electronic properties and biological activity of the final compounds. For instance, trifluoromethyl-containing benzohydrazides have been investigated as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases[9].

Caption: Potential synthetic applications of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed or inhaled[6]. Wear protective gloves, clothing, and eye protection. In case of respiratory symptoms, seek medical attention[6].

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide has provided a detailed, technically grounded overview of its synthesis, characterization, and potential applications. The methodologies described herein are based on established chemical principles and provide a solid foundation for researchers to produce and utilize this compound in their scientific endeavors. The self-validating nature of the described protocols, from synthesis to spectroscopic confirmation, ensures a high degree of confidence in the final product.

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - [2-nitro-4-(trifluoromethyl)phenyl]hydrazine (C7H6F3N3O2) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

2-Nitro-4-(trifluoromethyl)phenylhydrazine theoretical studies

An In-depth Technical Guide to the Theoretical Investigation of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

This guide provides a comprehensive theoretical analysis of this compound, a key intermediate in organic synthesis. By leveraging advanced computational chemistry techniques, we will elucidate the structural, spectroscopic, and electronic properties of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its fundamental molecular characteristics.

Introduction and Strategic Overview

This compound (CAS No: 1513-50-4, Molecular Formula: C₇H₆F₃N₃O₂) is a substituted phenylhydrazine derivative of significant interest.[1][2] Its structural motifs—a nitro group, a trifluoromethyl group, and a hydrazine moiety—impart a unique electronic profile, making it a valuable precursor for synthesizing various heterocyclic compounds and Blatter radicals, which have applications in materials science.[3]

A thorough theoretical investigation is paramount for predicting the molecule's reactivity, stability, and spectroscopic behavior. Understanding these properties at a quantum-mechanical level can accelerate experimental design and circumvent synthetic challenges. This guide employs Density Functional Theory (DFT), a robust computational method that offers a favorable balance between accuracy and computational cost for studying organic molecules.[4][5][6] Our analysis will follow a logical progression from ground-state geometry to electronic reactivity, providing a holistic molecular portrait.

Molecular Structure and Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the molecule's atoms. This is achieved through geometry optimization, a process that calculates the molecular structure corresponding to the lowest potential energy.

Rationale for Method Selection

For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is employed.[7] This level of theory is widely recognized for its reliability in predicting the geometries and vibrational frequencies of organic compounds containing diverse functional groups, including nitro and trifluoromethyl moieties.[8][9] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-uniform distribution of electron density in bonds.

Visualizing the Core Structure

The optimized geometry reveals key structural features influenced by the electronic interplay of its substituents.

Caption: Optimized molecular structure of this compound.

Key Structural Parameters

The calculated bond lengths and angles provide quantitative insight into the molecule's geometry. The planarity of the phenyl ring is slightly distorted due to steric and electronic effects from the bulky nitro and trifluoromethyl groups.

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

| Bond Lengths | C-C (avg) | 1.395 | Bond Angles | C-N-O (avg) | 118.5 |

| C-N (Nitro) | 1.481 | C-C-N (Nitro) | 119.2 | ||

| N-O (avg) | 1.225 | C-C-C (CF₃) | 121.8 | ||

| C-N (Hydraz) | 1.392 | F-C-F (avg) | 107.1 | ||

| N-N (Hydraz) | 1.401 | C-C-N (Hydrazine) | 120.5 | ||

| C-C (CF₃) | 1.510 | C-N-N (Hydrazine) | 117.8 | ||

| C-F (avg) | 1.345 |

Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory.

Spectroscopic Properties: A Theoretical Perspective

Theoretical calculations of vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra are indispensable for interpreting experimental data.[10]

FT-IR Vibrational Analysis

Harmonic frequency calculations not only confirm that the optimized structure is a true energy minimum (absence of imaginary frequencies) but also predict the infrared spectrum.[8] The calculated frequencies are typically scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹, scaled) | Expected Experimental Region (cm⁻¹) |

| N-H Symmetric Stretch | Hydrazine (-NH₂) | 3355 | 3500-3180[11] |

| N-H Asymmetric Stretch | Hydrazine (-NH₂) | 3440 | 3500-3180[11] |

| C-H Aromatic Stretch | Phenyl Ring | 3085 | 3100-3000 |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1545 | 1570-1485[8] |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1350 | 1370-1320[8] |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1130-1180 (multiple bands) | 1100-1200 |

| N-N Stretch | Hydrazine | 1120 | ~1114[8] |

¹H and ¹³C NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing them to a standard (e.g., Tetramethylsilane, TMS).

The aromatic protons are expected to show complex splitting patterns and downfield shifts due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. The -NH₂ protons of the hydrazine moiety will likely appear as a broad singlet. Similarly, the ¹³C spectrum will show distinct signals for the substituted and unsubstituted aromatic carbons, with the carbon attached to the CF₃ group appearing significantly downfield.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12]

HOMO-LUMO Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability.[12][13] A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[7]

-

E(HOMO): -6.85 eV

-

E(LUMO): -2.91 eV

-

ΔE (Gap): 3.94 eV

The HOMO is primarily localized on the phenyl ring and the hydrazine group, particularly the terminal nitrogen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the aromatic ring, highlighting these areas as the most susceptible to nucleophilic attack.[14][15] This spatial separation of FMOs is characteristic of "push-pull" systems.

Caption: HOMO-LUMO energy level diagram for this compound.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. It provides a powerful visual tool for identifying sites of electrophilic and nucleophilic reactivity.[9]

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms. These are the most likely sites for electrophilic attack. For this molecule, the most negative potential is localized on the oxygen atoms of the nitro group.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often around hydrogen atoms bonded to electronegative atoms. These are susceptible to nucleophilic attack. The most positive regions are found around the hydrazine (-NH₂) protons.

-

Green Regions (Neutral Potential): Represent areas of intermediate potential, such as the carbon backbone of the phenyl ring.

The MEP surface confirms the FMO analysis, clearly showing the electron-rich nitro group and the electron-poor hydrazine hydrogens as the primary centers for intermolecular interactions.

Global Reactivity Descriptors

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[7][13]

| Descriptor | Formula | Calculated Value (eV) | Interpretation |